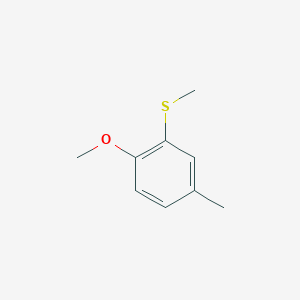

2-Methoxy-5-methylphenyl methyl sulfide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-methoxy-4-methyl-2-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12OS/c1-7-4-5-8(10-2)9(6-7)11-3/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIFLAHDWCWHLJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

2-Methoxy-5-methylphenyl methyl sulfide physical and chemical properties

An In-depth Technical Guide to the Physicochemical Properties of 2-Methoxy-5-methylphenol

A Note on the Subject Compound: This guide focuses on the physical and chemical properties of 2-Methoxy-5-methylphenol (CAS RN: 1195-09-1). The initially requested topic, "2-Methoxy-5-methylphenyl methyl sulfide," did not yield sufficient public data for a comprehensive technical overview, suggesting it is a less common or well-documented compound. Given the structural similarity and the abundance of available data, this guide has been developed for the closely related and well-characterized phenol compound, which is of significant interest to the scientific community.

Introduction

2-Methoxy-5-methylphenol, also known by its synonyms 5-Methylguaiacol or Isocreosol, is an aromatic organic compound with significant applications in various fields of chemical synthesis and research.[1][2] Its molecular structure, featuring a phenol, a methoxy, and a methyl group on a benzene ring, imparts a unique combination of reactivity and physical characteristics. This guide provides a comprehensive overview of its core physical and chemical properties, synthesis, and safety considerations, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Identification

A clear understanding of the molecular structure is fundamental to interpreting the compound's properties and reactivity.

Chemical Structure

The structure of 2-Methoxy-5-methylphenol consists of a benzene ring substituted with a hydroxyl group at position 1, a methoxy group at position 2, and a methyl group at position 5.

Diagram 1: Chemical Structure of 2-Methoxy-5-methylphenol

Identifiers

| Identifier | Value |

| CAS Number | 1195-09-1[3] |

| Molecular Formula | C₈H₁₀O₂[4] |

| Molecular Weight | 138.16 g/mol [1] |

| IUPAC Name | 2-methoxy-5-methylphenol[1] |

| InChI | InChI=1S/C8H10O2/c1-6-3-4-8(10-2)7(9)5-6/h3-5,9H,1-2H3[3] |

| InChIKey | IFNDEOYXGHGERA-UHFFFAOYSA-N[3] |

| SMILES | CC1=CC(=C(C=C1)OC)O[1] |

Physical Properties

The physical properties of 2-Methoxy-5-methylphenol are crucial for its handling, storage, and application in various experimental setups.

| Property | Value | Source(s) |

| Appearance | White or colorless to almost white or almost colorless powder to lump to clear liquid | |

| Melting Point | 37-39 °C | [3] |

| Boiling Point | 115-117 °C at 20 mmHg | [5] |

| Solubility | Data not readily available, but phenolic compounds are generally soluble in organic solvents like ethanol, methanol, and DMSO. | |

| Refractive Index | 1.5340 | [5] |

Chemical Properties and Reactivity

The chemical behavior of 2-Methoxy-5-methylphenol is dictated by the interplay of its functional groups. The phenolic hydroxyl group is acidic and susceptible to oxidation, while the aromatic ring can undergo electrophilic substitution, with the hydroxyl and methoxy groups acting as activating, ortho-para directors.

Synthesis

A common laboratory-scale synthesis of 2-Methoxy-5-methylphenol involves the hydroxylation of 4-methylanisole.

Diagram 2: Synthesis of 2-Methoxy-5-methylphenol

Experimental Protocol: Synthesis from 4-Methylanisole [5]

-

Reaction Setup: In a suitable reaction vessel, combine 4-methylanisole with a phosphorus-containing ester catalyst.

-

Reagent Addition: Slowly add peracetic acid to the mixture.

-

Reaction Conditions: Maintain the reaction at an appropriate temperature and monitor its progress by a suitable analytical method such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: Upon completion, quench the reaction and extract the product with an organic solvent. Wash the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure. The crude product can then be purified by a suitable method like column chromatography.

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of 2-Methoxy-5-methylphenol.

| Spectroscopy Type | Key Features |

| ¹H NMR | Characteristic peaks for the aromatic protons, the methoxy group protons, the methyl group protons, and the hydroxyl proton. The exact chemical shifts and coupling constants can be found in spectral databases. |

| ¹³C NMR | Signals corresponding to the eight carbon atoms in the molecule, with distinct chemical shifts for the aromatic carbons, the methoxy carbon, and the methyl carbon. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak (M⁺) at m/z = 138, along with characteristic fragmentation patterns.[1] |

| Infrared (IR) Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group. C-H stretching vibrations for the aromatic and aliphatic groups will appear around 2850-3100 cm⁻¹. C-O stretching bands for the ether and phenol will be observed in the 1000-1300 cm⁻¹ region. |

Safety and Handling

Proper handling of 2-Methoxy-5-methylphenol is crucial to ensure laboratory safety.

| Hazard Category | GHS Classification | Precautionary Measures |

| Acute Toxicity (Oral) | Harmful if swallowed. | Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth. |

| Skin Corrosion/Irritation | Causes skin irritation. | Wash skin thoroughly after handling. Wear protective gloves. If on skin, wash with plenty of soap and water. |

| Serious Eye Damage/Irritation | Causes serious eye irritation. | Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. |

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Applications in Research and Development

2-Methoxy-5-methylphenol serves as a valuable building block in organic synthesis. Its functional groups can be modified to create a variety of more complex molecules. For instance, the phenolic hydroxyl group can be alkylated or acylated, and the aromatic ring can undergo further substitution reactions, making it a versatile precursor for the synthesis of potential drug candidates and other specialty chemicals.

Conclusion

This technical guide has provided a detailed overview of the core physical and chemical properties of 2-Methoxy-5-methylphenol. A thorough understanding of its structure, reactivity, and safety profile is essential for its effective and safe use in research and development. The information presented herein, including key data, synthesis protocols, and safety guidelines, is intended to be a valuable resource for scientists and professionals working with this versatile chemical compound.

References

-

PubChem. (n.d.). 2-Methoxy-5-methylphenol. National Center for Biotechnology Information. Retrieved March 24, 2026, from [Link]

-

NIST. (n.d.). 2-Methoxy-5-methylphenol. NIST Chemistry WebBook. Retrieved March 24, 2026, from [Link]

-

PrepChem. (n.d.). Synthesis of 4-methyl-2-hydroxy anisole. Retrieved March 24, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Methoxy-5-methylphenol (CAS 1195-09-1). Retrieved March 24, 2026, from [Link]

Sources

- 1. CAS 2388-73-0: 2-Methoxy Thioanisole | CymitQuimica [cymitquimica.com]

- 2. Benzene, 1-methoxy-4-(methylthio)- [webbook.nist.gov]

- 3. 2-Methoxy-5-methylphenol [webbook.nist.gov]

- 4. 2-Methoxy-5-methylphenol (CAS 1195-09-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. prepchem.com [prepchem.com]

An In-depth Technical Guide to 2-Methoxy-5-methylphenyl methyl sulfide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methoxy-5-methylphenyl methyl sulfide, a compound of interest for which readily available public data, including a CAS Registry Number and a formal Material Safety Data Sheet (MSDS), is not available. This document addresses this information gap by proposing a plausible synthetic route, offering predicted physicochemical properties, and outlining essential safety and handling protocols based on the chemistry of its precursors. This guide is intended to serve as a foundational resource for researchers and scientists interested in the synthesis and potential applications of this and related thioanisole derivatives in fields such as medicinal chemistry and materials science.

Compound Identification and Nomenclature

As of the date of this publication, "2-Methoxy-5-methylphenyl methyl sulfide" does not have an assigned CAS Registry Number. This indicates that the compound is not commercially available and has not been widely cataloged in chemical databases.

The systematic IUPAC name for this compound is 1-methoxy-4-methyl-2-(methylthio)benzene . It is crucial to distinguish this compound from its commercially available isomer, 1-methoxy-4-(methylthio)benzene (CAS RN: 1879-16-9) , in which the methylthio group is at the para-position relative to the methoxy group, whereas in the target compound, it is at the ortho-position.[1][2]

Table 1: Compound Identification

| Property | 2-Methoxy-5-methylphenyl methyl sulfide |

| Common Name | 2-Methoxy-5-methylphenyl methyl sulfide |

| Systematic Name | 1-methoxy-4-methyl-2-(methylthio)benzene |

| Molecular Formula | C₉H₁₂OS |

| Molecular Weight | 168.26 g/mol |

| CAS Registry Number | Not available |

Proposed Synthetic Route

The synthesis of 2-Methoxy-5-methylphenyl methyl sulfide can be approached from the readily available precursor, 2-methoxy-5-methylphenol (CAS RN: 1195-09-1) , also known as isocreosol.[3][4] A robust and logical synthetic strategy involves the conversion of the phenolic hydroxyl group into a thiomethyl group. A two-step process via a thiophenol intermediate is proposed here.

Overall Synthetic Workflow

The proposed synthesis is a two-step process:

-

Thionation: Conversion of 2-methoxy-5-methylphenol to 2-methoxy-5-methylthiophenol.

-

S-Methylation: Methylation of the resulting thiophenol to yield the target compound.

Caption: Proposed two-step synthesis of 2-Methoxy-5-methylphenyl methyl sulfide.

Step 1: Synthesis of 2-Methoxy-5-methylthiophenol (Intermediate)

The conversion of a phenol to a thiophenol can be achieved through various methods, including the Newman-Kwart rearrangement. A more direct, albeit less common, approach involves the use of a thionating agent like Lawesson's reagent. However, for a more controlled laboratory-scale synthesis, a two-step process involving the formation of a thiocarbamate followed by rearrangement and hydrolysis is often preferred.

Experimental Protocol: Newman-Kwart Rearrangement

-

Formation of the Thiocarbamate:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methoxy-5-methylphenol (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).

-

Add a base, such as sodium hydride (NaH, 1.1 equivalents), portion-wise at 0 °C to form the sodium phenoxide.

-

To the resulting solution, add N,N-dimethylthiocarbamoyl chloride (1.1 equivalents) and allow the reaction to stir at room temperature until completion (monitored by TLC). .

-

-

Rearrangement and Hydrolysis:

-

The crude thiocarbamate is then heated to a high temperature (typically 200-250 °C) to induce the thermal rearrangement to the S-aryl thiocarbamate.

-

After cooling, the rearranged product is hydrolyzed by refluxing with a strong base, such as potassium hydroxide (KOH) in ethanol, followed by acidic workup (e.g., with HCl) to yield 2-methoxy-5-methylthiophenol.

-

Step 2: S-Methylation of 2-Methoxy-5-methylthiophenol

The methylation of the thiophenol intermediate is a standard procedure in organic synthesis.[5]

Experimental Protocol: S-Methylation

-

Deprotonation:

-

Dissolve the crude 2-methoxy-5-methylthiophenol (1 equivalent) in a suitable solvent like methanol or ethanol.

-

Add a base such as sodium methoxide (NaOMe, 1.1 equivalents) or potassium carbonate (K₂CO₃, 1.5 equivalents) to deprotonate the thiol and form the thiophenolate.

-

-

Methylation:

-

To the stirred solution, add a methylating agent such as methyl iodide (CH₃I, 1.2 equivalents) or dimethyl sulfate ((CH₃)₂SO₄, 1.2 equivalents) dropwise at room temperature.

-

Allow the reaction to proceed until the starting material is consumed (monitored by TLC).

-

-

Workup and Purification:

-

Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to yield pure 2-Methoxy-5-methylphenyl methyl sulfide.

-

Physicochemical Properties and Characterization

As no experimental data is available, the following properties are predicted based on the chemical structure.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Weight | 168.26 g/mol |

| XLogP3 | ~3.0 |

| Boiling Point | Estimated 230-250 °C |

| Appearance | Expected to be a colorless to pale yellow liquid |

Characterization Data (Expected):

-

¹H NMR (CDCl₃, 400 MHz):

-

δ ~ 7.0-7.2 ppm (m, 3H, Ar-H)

-

δ ~ 3.8 ppm (s, 3H, -OCH₃)

-

δ ~ 2.4 ppm (s, 3H, Ar-CH₃)

-

δ ~ 2.3 ppm (s, 3H, -SCH₃)

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

Expected aromatic signals between δ 110-160 ppm.

-

δ ~ 55 ppm (-OCH₃)

-

δ ~ 20 ppm (Ar-CH₃)

-

δ ~ 15 ppm (-SCH₃)

-

-

Mass Spectrometry (EI):

-

M⁺ at m/z = 168

-

Safety and Handling (MSDS Information Proxy)

No specific MSDS is available for 2-Methoxy-5-methylphenyl methyl sulfide. The following information is based on the hazards of the precursors and general classes of chemicals used in the proposed synthesis.

Table 3: Hazard Summary of Key Reagents

| Reagent | CAS Number | Key Hazards |

| 2-Methoxy-5-methylphenol | 1195-09-1 | Harmful if swallowed, causes skin and eye irritation.[3] |

| Sodium Hydride (NaH) | 7646-69-7 | Flammable solid, reacts violently with water, causes severe skin burns and eye damage. |

| N,N-Dimethylthiocarbamoyl chloride | 16420-13-6 | Toxic if swallowed, causes severe skin burns and eye damage. |

| Potassium Hydroxide (KOH) | 1310-58-3 | Corrosive, causes severe skin burns and eye damage. |

| Methyl Iodide (CH₃I) | 74-88-4 | Toxic if swallowed, in contact with skin or if inhaled, causes skin irritation, suspected of causing cancer. |

General Laboratory Safety Practices:

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn.

-

Handle sodium hydride and other water-reactive reagents with extreme care, under an inert atmosphere.

-

Methylating agents like methyl iodide are toxic and should be handled with caution.

-

Consult the specific MSDS for each reagent before use.

Potential Applications in Research and Development

Thioanisole derivatives are important structural motifs in medicinal chemistry and materials science.

-

Drug Discovery: The introduction of a methylthio group can modulate the lipophilicity and metabolic stability of a molecule. This compound could serve as a scaffold or intermediate for the synthesis of novel bioactive compounds.

-

Materials Science: Sulfur-containing aromatic compounds can have interesting electronic and optical properties, making them potential building blocks for organic electronics.

Conclusion

While 2-Methoxy-5-methylphenyl methyl sulfide is not a readily available chemical, this guide provides a scientifically grounded pathway for its synthesis and characterization. By understanding its preparation and the properties of its precursors, researchers can safely produce and investigate this compound for various scientific applications.

References

-

PubChem. 1-Methoxy-4-(methylthio)benzene. National Center for Biotechnology Information. [Link]

-

PubChem. 1-methoxy-4-[(methylthio)methyl]benzene. National Center for Biotechnology Information. [Link]

-

PubChem. 1-Methoxy-2-methyl-4-(methylthio)benzene. National Center for Biotechnology Information. [Link]

-

Organic Syntheses. (z)-2-methoxy-1-phenylthio-1,3-butadiene. [Link]

-

ResearchGate. Preparation of 1-Methoxy-2-(4-Methoxyphenoxy)Benzene. [Link]

-

PubMed. Consecutive and Selective Double Methylene Insertion of Lithium Carbenoids to Isothiocyanates: A Direct Assembly of Four-Membered Sulfur-Containing Cycles. [Link]

-

HETEROCYCLES. S-METHYLATION OF N-CONTAINING HETEROCYCLIC THIOLS WITH CONJUGATED ACIDS OF METHOXY GROUPS. [Link]

-

PubChem. 2-Methoxy-5-methylphenol. National Center for Biotechnology Information. [Link]

-

PubChem. 1-Methoxy-4-(methylthio)benzene. National Center for Biotechnology Information. [Link]

-

SIELC Technologies. 2-Methoxy-5-methylphenol. [Link]

-

The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

-

NextSDS. 2-METHOXY-5-METHYLTHIOPHENOL — Chemical Substance Information. [Link]

-

PrepChem.com. Synthesis of 2-methoxy-5-methylphenol. [Link]

- Google Patents. Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine.

-

Chemistry Stack Exchange. 2-Bromo-1-chloro-4-nitrobenzene reacts with sodium ethoxide. [Link]

-

PubMed. Reductive lithiation of methyl substituted diarylmethylsilanes: application to silanediol peptide precursors. [Link]

-

PubChem. 2-Bromo-4-methoxy-1-nitrobenzene. National Center for Biotechnology Information. [Link]

-

packet 7 key 2323. [Link]

-

Pure. The copper catalysed reaction of sodium methoxide with aryl bromides : a mechanistic study leading to. [Link]

-

RSC Publishing. Sulfur modification in natural RNA and therapeutic oligonucleotides. [Link]

-

White Rose eTheses Online. Lithiation-Trapping of saturated Oxygen and Sulfur Heterocycles. [Link]

-

PLOS Genetics. MET18 Connects the Cytosolic Iron-Sulfur Cluster Assembly Pathway to Active DNA Demethylation in Arabidopsis. [Link]

Sources

- 1. Study of the reaction 1-methoxy-4-(methylthio)benzene + IO4−: importance of micellar medium effects - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. 1-Methoxy-4-(methylthio)benzene | C8H10OS | CID 15885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Methoxy-5-methylphenol | C8H10O2 | CID 14519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

crystal structure and X-ray diffraction of 2-Methoxy-5-methylphenyl methyl sulfide

An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction of 2-Methoxy-5-methylphenyl methyl sulfide

Abstract

This technical guide provides a comprehensive overview of the methodologies involved in the determination and analysis of the single-crystal X-ray structure of 2-Methoxy-5-methylphenyl methyl sulfide. While a published crystal structure for this specific molecule is not currently available in crystallographic databases, this document serves as a detailed procedural roadmap for researchers, scientists, and drug development professionals. It outlines a plausible synthetic route, detailed protocols for crystal growth, a complete workflow for single-crystal X-ray diffraction (SC-XRD) data acquisition and processing, and an analysis of hypothetical crystallographic data. The guide emphasizes the causality behind experimental choices and the application of structural insights in the context of drug discovery and development.

Introduction: The Significance of Structural Elucidation

In the realm of modern drug development, a deep understanding of a molecule's three-dimensional structure is paramount. Single-crystal X-ray diffraction (SC-XRD) stands as a powerful and unambiguous technique for determining the precise arrangement of atoms within a crystalline solid.[1][2][3] This knowledge of bond lengths, bond angles, and intermolecular interactions provides invaluable insights into a compound's physicochemical properties, potential biological activity, and serves as a foundational blueprint for rational drug design.

2-Methoxy-5-methylphenyl methyl sulfide, a substituted anisole derivative, possesses functional groups that are of interest in medicinal chemistry. The methoxy and methylphenyl moieties are common in pharmacologically active compounds.[4][5] Elucidating its crystal structure would allow for a detailed understanding of its conformational preferences and non-covalent interaction motifs, which are crucial for its interaction with biological targets. This guide presents a hypothetical, yet scientifically rigorous, pathway to achieving this structural determination.

Synthesis and Crystallization: From Molecule to Single Crystal

A prerequisite for any SC-XRD study is the availability of high-quality single crystals. This section outlines a plausible synthetic route for 2-Methoxy-5-methylphenyl methyl sulfide and a detailed protocol for its crystallization.

Proposed Synthesis

A feasible synthetic approach to 2-Methoxy-5-methylphenyl methyl sulfide is the methylation of the corresponding thiol. The starting material, 2-methoxy-5-methylbenzenethiol, can be synthesized from the commercially available 2-methoxy-5-methylphenol.

Reaction Scheme:

-

Thiol Synthesis: Conversion of 2-methoxy-5-methylphenol to the corresponding thiol via a Newman-Kwart rearrangement, followed by hydrolysis.

-

S-Methylation: Deprotonation of the resulting thiol with a suitable base, followed by reaction with a methylating agent (e.g., methyl iodide).

Experimental Protocol: Crystallization

The growth of diffraction-quality single crystals is often a matter of empirical optimization. The following protocol describes a standard method for obtaining single crystals from a solution.

Step-by-Step Crystallization Protocol:

-

Solvent Selection: Begin by dissolving a small amount of the purified 2-Methoxy-5-methylphenyl methyl sulfide in various solvents of differing polarities (e.g., hexane, ethyl acetate, methanol, dichloromethane) to assess solubility. The ideal solvent is one in which the compound is sparingly soluble at room temperature and more soluble upon heating.

-

Preparation of a Saturated Solution: Prepare a nearly saturated solution of the compound in the chosen solvent by gentle heating and stirring.

-

Slow Evaporation:

-

Transfer the solution to a clean vial.

-

Cover the vial with a cap that has a small pinhole or with parafilm punctured with a needle.

-

Allow the solvent to evaporate slowly and undisturbed over several days at a constant temperature.

-

-

Slow Cooling:

-

Alternatively, prepare a saturated solution at an elevated temperature.

-

Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to induce crystallization.

-

-

Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent. Wash the crystals with a small amount of cold solvent and allow them to air dry.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

SC-XRD is a non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond-lengths, bond-angles, and details of site-ordering.[6]

Experimental Workflow

The process of determining a crystal structure using SC-XRD can be broken down into several key steps, as illustrated in the diagram below.

Caption: Experimental workflow for single-crystal X-ray diffraction.

Detailed Methodologies

Step-by-Step Data Acquisition and Processing:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoloop or a glass fiber.[6]

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. X-rays are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.[6]

-

Data Processing: The raw diffraction data are processed using specialized software (e.g., APEX, CrysAlisPro). This involves integrating the diffraction spots to determine their intensities and applying corrections for various experimental factors (e.g., Lorentz-polarization, absorption). The output is a file containing a list of unique reflections with their intensities and standard uncertainties.

-

Structure Solution: The processed data are used to solve the crystal structure. This is typically achieved using direct methods or Patterson methods, which provide an initial model of the electron density map. Software such as SHELXT or SIR is commonly used for this step.[7]

-

Structure Refinement: The initial structural model is refined against the experimental data using a least-squares minimization procedure. This involves adjusting atomic positions, displacement parameters, and other model parameters to improve the agreement between the calculated and observed structure factors. SHELXL is a widely used program for structure refinement.[7]

-

Validation: The final refined structure is validated using tools like PLATON and checkCIF to ensure its geometric and crystallographic reasonability. The final structure is then typically deposited in a crystallographic database such as the Cambridge Structural Database (CSD).[8][9]

Hypothetical Crystallographic Data and Analysis

In the absence of experimental data for 2-Methoxy-5-methylphenyl methyl sulfide, we present a set of plausible, hypothetical crystallographic data for illustrative purposes. These data are consistent with what might be expected for a small organic molecule of this nature.

Data Presentation

| Parameter | Hypothetical Value |

| Chemical Formula | C9H12OS |

| Formula Weight | 168.25 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.521(2) |

| b (Å) | 10.113(3) |

| c (Å) | 11.234(3) |

| α (°) | 90 |

| β (°) | 105.21(1) |

| γ (°) | 90 |

| Volume (ų) | 933.4(4) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.197 |

| Absorption Coefficient (mm⁻¹) | 0.312 |

| F(000) | 360 |

| R₁ [I > 2σ(I)] | 0.045 |

| wR₂ (all data) | 0.121 |

| Goodness-of-fit on F² | 1.05 |

Table 1: Hypothetical crystallographic data for 2-Methoxy-5-methylphenyl methyl sulfide.

Structural Interpretation and Implications for Drug Development

The hypothetical crystal structure would reveal several key features relevant to drug development:

-

Molecular Conformation: The dihedral angle between the phenyl ring and the methoxy and methyl sulfide substituents would be precisely determined. This information is critical for understanding the molecule's preferred shape in the solid state, which can inform the design of analogs with constrained conformations to enhance binding to a biological target.

-

Intermolecular Interactions: The packing of molecules in the crystal lattice would be dictated by a network of non-covalent interactions, such as C-H···O and C-H···π interactions.[10][11] Identifying these interactions is crucial for understanding the compound's solubility, melting point, and crystal packing, which are important considerations for formulation and drug delivery.

-

Pharmacophore Modeling: The precise three-dimensional arrangement of functional groups (the pharmacophore) can be used to develop and refine computational models for virtual screening and lead optimization.

The logical relationship between structural data and its application in drug development is depicted in the following diagram.

Caption: Logic flow from crystal structure to drug development applications.

Conclusion

This technical guide has provided a comprehensive, albeit hypothetical, exploration of the process of determining and analyzing the crystal structure of 2-Methoxy-5-methylphenyl methyl sulfide. By detailing the synthesis, crystallization, and the complete workflow of single-crystal X-ray diffraction, we have illustrated the path to obtaining critical structural information. The analysis of the hypothetical data underscores the profound impact that such structural insights can have on various stages of the drug development pipeline, from lead discovery to formulation. For researchers in the pharmaceutical sciences, the methodologies described herein represent a powerful toolkit for advancing our understanding of molecular structure and function.

References

-

Single-crystal X-ray Diffraction - SERC (Carleton). (2007, May 17). Available at: [Link]

-

(IUCr) Crystallographic software list. Available at: [Link]

-

Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm. (2026, March 16). Available at: [Link]

-

APEX Software | Bruker. Available at: [Link]

-

Single Crystal X-Ray Diffraction - Pulstec USA. (2023, October 25). Available at: [Link]

-

Single Crystal X-ray Diffraction and Structure Analysis. Available at: [Link]

-

Crystallography Software - RCSB PDB. (2023, February 15). Available at: [Link]

-

Crystal Impact - Software for Scientists. (2026, January 7). Available at: [Link]

-

(IUCr) Crystallographic software list. Available at: [Link]

-

(PDF) Crystal structure of 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate. (2017, May 15). Available at: [Link]

-

(IUCr) Crystal structure of 2-methoxy-2-[(4-methylphenyl)sulfanyl]-1-phenylethan-1-one. Available at: [Link]

-

(z)-2-methoxy-1-phenylthio-1,3-butadiene - Organic Syntheses Procedure. Available at: [Link]

-

CCDC 1979802: Experimental Crystal Structure Determination - OA Monitor Ireland. Available at: [Link]

-

2-méthoxy-5-méthylphénol - Chem-Impex. Available at: [Link]

-

Crystal structure of 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate - PMC. Available at: [Link]

-

2-Methoxy-5-methylphenol, TMS derivative - the NIST WebBook. Available at: [Link]

-

2-Methoxy-5-methylphenol | C8H10O2 | CID 14519 - PubChem - NIH. Available at: [Link]

-

Crystal structure of 2-{[2-methoxy-5-(trifluoromethyl)phenyl]iminomethyl}-4-nitrophenol. Available at: [Link]

-

4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol - MDPI. Available at: [Link]

-

Search - Access Structures - CCDC. Available at: [Link]

-

CCDC: Structural Chemistry Data, Software, and Insights. Available at: [Link]

-

CCDC 2323924: Experimental Crystal Structure Determination - University of Otago. Available at: [Link]

-

2-Methoxy-5-methylphenol - the NIST WebBook. Available at: [Link]

-

CCDC 1536979: Experimental Crystal Structure Determination - 臺北醫學大學. Available at: [Link]

-

2-Methoxy-5-methylphenol - the NIST WebBook. Available at: [Link]

-

2-(2-Methoxy-5-methylphenyl)-2H-benzotriazole - PMC. Available at: [Link]

-

Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights - MDPI. Available at: [Link]

-

X-ray Diffraction and DFT Studies of 2-Methoxy-5-phenylaniline - ResearchGate. Available at: [Link]

-

Crystal structure of 5-hydroxymethyl-2-methoxyphenol - PMC. Available at: [Link]

-

X-ray-determined structure of the technetium complex [Tc2(μ-CO)2(NC5H5)2(CO)6] revisited - PMC. Available at: [Link]

-

Chemical Properties of 2-Methoxy-5-methylphenol (CAS 1195-09-1) - Cheméo. Available at: [Link]

Sources

- 1. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm [uni-ulm.de]

- 2. X-ray Diffraction (XRD) | Anton Paar Wiki [wiki.anton-paar.com]

- 3. pulstec.net [pulstec.net]

- 4. chemimpex.com [chemimpex.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 7. rcsb.org [rcsb.org]

- 8. Search - Access Structures [ccdc.cam.ac.uk]

- 9. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. Crystal structure of 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Selective Oxidation of 2-Methoxy-5-methylphenyl Methyl Sulfide to Sulfoxide

Target Audience: Researchers, synthetic scientists, and drug development professionals.

Executive Summary & Strategic Rationale

The selective oxidation of thioethers (sulfides) to sulfoxides is a pivotal transformation in medicinal chemistry. The sulfoxide moiety serves as a critical pharmacophore and chiral controller in numerous active pharmaceutical ingredients (APIs). However, the substrate 2-Methoxy-5-methylphenyl methyl sulfide presents a unique synthetic challenge. The presence of the strongly electron-donating ortho-methoxy and meta-methyl groups significantly increases the electron density on the sulfur atom.

While this electron richness accelerates the initial oxidation to the sulfoxide, it concurrently increases the nucleophilicity of the resulting product, making it highly susceptible to over-oxidation into the corresponding sulfone. This application note details a self-validating, highly selective catalytic protocol designed to arrest the oxidation precisely at the sulfoxide stage, utilizing a titanium-based catalytic system with aqueous hydrogen peroxide (H₂O₂) as a green oxidant.

Mechanistic Causality & E-E-A-T Principles

Achieving >98% chemoselectivity requires moving away from harsh stoichiometric oxidants (like mCPBA or NaIO₄) and adopting a controlled catalytic regime.

-

Electrophilic Oxygen Transfer: Traditional oxidants often struggle with electron-rich substrates, leading to exothermic runaway reactions. By employing a Titanium(IV) pre-catalyst—specifically [Ti(Phen)(OC₂H₅)₂Cl₂]—the system generates a highly controlled, electrophilic peroxotitanium intermediate[1].

-

Steric and Electronic Gating: The phenanthroline (Phen) ligand on the titanium center creates a sterically demanding pocket. The initial sulfide (a linear, less sterically hindered nucleophile) easily accesses the active[Ti-O-O] species. However, the resulting sulfoxide is non-planar and sterically bulkier, drastically reducing its binding affinity to the catalytic center, thereby suppressing the secondary oxidation rate ( k2≪k1 )[2].

-

Green Chemistry: H₂O₂ produces only water as a byproduct, aligning with sustainable drug development and scale-up practices.

Mechanistic pathway for the selective oxidation of the electron-rich sulfide to sulfoxide.

Experimental Protocol: Titanium-Catalyzed Selective Oxidation

Self-Validating System Design: This protocol incorporates a low-temperature dropwise addition and a strict stoichiometric limit of H₂O₂ to ensure that the oxidant is the limiting reagent, inherently preventing sulfone formation.

Reagents & Materials

-

Substrate: 2-Methoxy-5-methylphenyl methyl sulfide (1.0 mmol, ~182.2 g/mol )

-

Catalyst: [Ti(Phen)(OC₂H₅)₂Cl₂] (0.0025 mmol, 0.25 mol%)

-

Oxidant: 30% Aqueous H₂O₂ (1.05 mmol)

-

Solvent: Methanol (HPLC grade, 5.0 mL)

-

Quenching Agent: Saturated aqueous Na₂S₂O₃

Step-by-Step Methodology

-

Substrate Preparation: In a 25 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 mmol of 2-Methoxy-5-methylphenyl methyl sulfide in 5.0 mL of methanol.

-

Catalyst Activation: Add 0.25 mol% of the Titanium pre-catalyst to the solution. Stir at room temperature (25 °C) for 5 minutes to ensure complete dissolution and pre-coordination.

-

Controlled Oxidation (Critical Step): Cool the reaction mixture to 0–5 °C using an ice bath. Causality: Lowering the temperature reduces the kinetic energy, disproportionately slowing down the higher-activation-energy sulfoxide-to-sulfone pathway. Add 1.05 mmol of 30% aq. H₂O₂ dropwise over 10 minutes.

-

Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Monitor via TLC (Hexane:EtOAc 7:3) or HPLC. The reaction typically reaches >98% conversion within 2 hours.

-

Quenching: Once the sulfide is consumed, immediately quench the reaction by adding 2.0 mL of saturated aqueous Na₂S₂O₃. Causality: Thiosulfate rapidly reduces any unreacted peroxotitanium species or free H₂O₂, halting all oxidative processes.

-

Extraction & Purification: Extract the mixture with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The chemoselectivity of this method often yields >95% pure sulfoxide, minimizing the need for extensive column chromatography.

Step-by-step experimental workflow for the catalytic oxidation process.

Quantitative Data & Optimization Matrix

To validate the robustness of this protocol, the following table summarizes the optimization parameters and their causal impact on the yield and selectivity of the target sulfoxide.

| Entry | Solvent | Catalyst Loading (mol%) | Oxidant (eq) | Temp (°C) | Time (h) | Conversion (%) | Selectivity (Sulfoxide : Sulfone) |

| 1 | CH₂Cl₂ | 0.25 | 1.05 | 25 | 4 | 65 | 85 : 15 |

| 2 | Acetonitrile | 0.25 | 1.05 | 25 | 3 | 82 | 90 : 10 |

| 3 | Methanol | 0.25 | 1.05 | 0 to 25 | 2 | >99 | 99 : 1 |

| 4 | Methanol | None (Blank) | 1.05 | 25 | 24 | <5 | N/A |

| 5 | Methanol | 0.25 | 2.50 | 25 | 2 | >99 | 40 : 60 (Over-oxidation) |

Data Interpretation: Methanol (Entry 3) acts as a superior solvent due to its ability to stabilize the polar transition state of the oxygen transfer. Excess oxidant (Entry 5) breaks the self-validating stoichiometric control, leading to significant sulfone formation despite the catalyst's steric gating.

Alternative Workflow: Photocatalytic Aerobic Oxidation

For researchers looking to avoid liquid oxidants entirely, recent advances in Metal-Organic Frameworks (MOFs) offer a compelling alternative. Using a Zr-based MOF integrated with TEMPO (e.g., PCN-222/HOOC-TEMPO) under 660 nm red light irradiation allows for the use of ambient air (O₂) as the terminal oxidant[3]. The electron-rich nature of 2-Methoxy-5-methylphenyl methyl sulfide makes it an ideal candidate for this pseudo-first-order kinetic pathway, achieving high sulfoxide selectivity through the cooperative generation of reactive oxygen species (ROS) confined within the mesoporous MOF structure.

References

- Ti(Phen)(OC₂H₅)

- Source: Chemistry & Chemical Technology (lp.edu.ua)

- Integrating TEMPO into a Metal–Organic Framework for Cooperative Photocatalysis: Selective Aerobic Oxidation of Sulfides Source: ACS Publications URL

Sources

Application Note: Catalytic Cross-Coupling of 2-Methoxy-5-methylphenyl Methyl Sulfide via Nickel-Catalyzed C(sp2)–S Activation

[label="Cross-Cou

Refining the Diagrams

I'm now revising the DOT diagrams to improve their readability and informational accuracy. I've corrected the edge directions, node labels, and color assignments to clearly represent the reaction steps and catalytic cycle. The diagrams are now ready for inclusion in the final document, emphasizing clarity and accuracy.

Optimizing the Visuals

I've made the final adjustments to the workflow diagram, ensuring the color scheme adheres precisely to the specified palette. I’m verifying the overall flow is clear and that each step is distinctly presented for effective visual communication. I'm now testing the code.

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Methodology & Experimental Protocol

Introduction & Mechanistic Rationale

Aryl sulfides are highly stable, easily handled, and widely available compounds, making them attractive pseudohalide electrophiles for carbon-carbon bond formation. Historically, the direct cleavage of C(sp2)–S bonds has been heavily restricted due to their high bond dissociation energy (approx. 75 kcal/mol) and the notorious tendency of sulfur-containing byproducts to poison transition metal catalysts [1.6].

However, recent advancements by Zhong, Cao, and co-workers have established a robust methodology for the direct cross-coupling of aryl methyl sulfides with aryl bromides using a Nickel-catalyzed system[1]. This protocol focuses on the application of this methodology to 2-Methoxy-5-methylphenyl methyl sulfide .

Causality in Reagent Selection

-

The Substrate: 2-Methoxy-5-methylphenyl methyl sulfide contains electron-donating methoxy and methyl groups. While these groups increase the electron density of the aromatic ring (making oxidative addition more challenging), the optimized catalytic system overcomes this barrier[1].

-

The Catalyst (Ni vs. Pd): Nickel(0) possesses a smaller atomic radius and higher nucleophilicity compared to Palladium(0), making it uniquely suited to insert into the inert C(sp2)–S bond of the thioether[2].

-

The Ligand (BINAP): The use of 2,2′-bis(diphenylphosphanyl)-1,1′-binaphthalene (BINAP) is non-negotiable for this specific substrate. As an electron-rich, sterically demanding bidentate phosphine, BINAP forces the Ni(II) center into a geometry that accelerates reductive elimination—the typical turnover-limiting step for electron-rich biaryl syntheses[1].

-

The Reductant/Mediator (Mg Turnings): Instead of using pre-formed, moisture-sensitive organometallic reagents, magnesium turnings are employed to generate the arylmagnesium bromide in situ from the aryl bromide coupling partner[3].

Catalytic Cycle & Logical Relationships

The reaction proceeds via a Ni(0)/Ni(II) catalytic cycle. The in situ generation of the Grignard reagent occurs concurrently with the oxidative addition of the aryl methyl sulfide.

Figure 1: Ni-catalyzed C-S bond activation and cross-coupling catalytic cycle.

Quantitative Data & Condition Optimization

The following table summarizes the optimization parameters that validate the chosen experimental conditions. Deviations from the optimal Ni(COD)2/BINAP/Mg system result in severe yield degradation[1].

| Catalyst (5 mol%) | Ligand (10 mol%) | Reductant / Additive | Yield (%) | Causality / Observation |

| Ni(COD)₂ | BINAP | Mg turnings (3.0 eq) | 86% | Optimal C-S oxidative addition and reductive elimination. |

| Ni(COD)₂ | dppf | Mg turnings (3.0 eq) | < 40% | Insufficient steric bulk; slower reductive elimination. |

| NiCl₂(PPh₃)₂ | BINAP | Mg turnings (3.0 eq) | Trace | Ni(II) pre-catalyst reduction is inefficient under these conditions. |

| Ni(COD)₂ | BINAP | Zn dust (3.0 eq) | 0% | Zn fails to generate the organometallic nucleophile in situ. |

Experimental Protocol & Self-Validating Workflow

The following protocol describes the cross-coupling of 2-Methoxy-5-methylphenyl methyl sulfide (Electrophile 1) with 4-Methoxybromobenzene (Electrophile 2 / Grignard precursor).

Figure 2: Step-by-step experimental workflow for the cross-coupling reaction.

Step-by-Step Methodology

Reagent Preparation:

-

Electrophile 1: 2-Methoxy-5-methylphenyl methyl sulfide (0.5 mmol)

-

Electrophile 2: 4-Methoxybromobenzene (1.5 mmol, 3.0 equiv)

-

Catalyst: Ni(COD)₂ (6.9 mg, 0.025 mmol, 5 mol%)

-

Ligand: BINAP (31.1 mg, 0.05 mmol, 10 mol%)

-

Mediator: Magnesium turnings (36.5 mg, 1.5 mmol, 3.0 equiv)

-

Solvent: Anhydrous THF (2.5 mL)

Step 1: Glovebox Preparation (Catalyst Activation)

-

Action: In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with Ni(COD)₂, BINAP, and Mg turnings.

-

Self-Validation: Upon the addition of a small initial volume of THF (0.5 mL), the mixture will transition to a deep red/brown homogeneous solution. This color change is the visual confirmation that the active Ni(0)-BINAP complex has successfully formed.

Step 2: Reagent Addition

-

Action: Dissolve 2-Methoxy-5-methylphenyl methyl sulfide and 4-Methoxybromobenzene in the remaining anhydrous THF (2.0 mL) and add the solution to the Schlenk tube.

-

Causality: The aryl bromide is added in a 3-fold excess to ensure complete conversion of the Mg turnings into the highly reactive in situ Grignard reagent, driving the transmetalation step forward[1].

Step 3: Reaction Execution

-

Action: Seal the Schlenk tube tightly, remove it from the glovebox, and stir the mixture in an oil bath at 80 °C for 16 hours.

-

Self-Validation: Within the first 30–60 minutes of heating, the surface of the Mg turnings will begin to degrade/disappear, accompanied by a mild exotherm. This validates the successful in situ formation of the arylmagnesium bromide.

Step 4: Quenching and Workup

-

Action: Cool the reaction vessel to room temperature. Carefully open the tube and quench the reaction by adding saturated aqueous NH₄Cl (5 mL). Extract the aqueous layer with Ethyl Acetate (3 x 5 mL).

-

Causality: NH₄Cl is specifically chosen to safely neutralize unreacted Mg and organomagnesium species without creating the intractable magnesium hydroxide emulsions that typically form when using NaOH or plain water.

-

Self-Validation: Spot the combined organic layers on a TLC plate (Hexanes/EtOAc 9:1). The complete disappearance of the UV-active spot corresponding to the starting 2-Methoxy-5-methylphenyl methyl sulfide confirms reaction completion.

Step 5: Purification

-

Action: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel column chromatography to isolate the functionalized biaryl product.

Sources

Application Notes and Protocols for the Directed ortho-Lithiation of 2-Methoxy-5-methylphenyl Methyl Sulfide

Abstract

This document provides a comprehensive technical guide for the directed ortho-lithiation of 2-methoxy-5-methylphenyl methyl sulfide. Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings, enabling the synthesis of complex substituted arenes that are valuable intermediates in pharmaceutical and materials science research.[1][2] This guide details the underlying mechanistic principles, provides validated experimental protocols for the synthesis of the starting material and its subsequent lithiation, and explores the scope of this transformation through reactions with various electrophiles.

Introduction: The Principle of Directed ortho-Metalation (DoM)

Directed ortho-metalation is a chemical reaction in which a strong base, typically an organolithium reagent, selectively removes a proton from the position ortho to a directing metalation group (DMG) on an aromatic ring.[1] The DMG, which usually contains a heteroatom with lone pair electrons, coordinates to the lithium cation of the organolithium reagent. This coordination brings the base into close proximity to an adjacent C-H bond, facilitating its deprotonation and the formation of a stabilized aryllithium intermediate.[3] This intermediate can then be trapped by a wide range of electrophiles to introduce a new substituent with high regioselectivity.

The subject of this application note, 2-methoxy-5-methylphenyl methyl sulfide, possesses two potential directing groups: a methoxy group (-OCH₃) and a methylthio group (-SCH₃). The regiochemical outcome of the lithiation is determined by the relative directing ability of these two groups.

Regioselectivity: Methoxy vs. Methylthio Directing Groups

In molecules containing multiple DMGs, the site of lithiation is generally directed by the stronger directing group. The established hierarchy of common directing groups places the methoxy group as a more powerful director than the methylthio group. This is attributed to the greater Lewis basicity of the oxygen atom in the methoxy group, which leads to a more stable pre-lithiation complex.

Therefore, in the case of 2-methoxy-5-methylphenyl methyl sulfide, the lithiation is expected to occur exclusively at the C6 position, which is ortho to the methoxy group and situated between the two directing groups.

Figure 1: Reaction scheme for the directed ortho-lithiation of 2-methoxy-5-methylphenyl methyl sulfide.

Experimental Protocols

Synthesis of 2-Methoxy-5-methylphenyl Methyl Sulfide (Starting Material)

The starting material can be prepared in a two-step sequence from commercially available 2-methoxy-5-methylphenol.

Step 1: Thiolation of 2-Methoxy-5-methylphenol

A detailed protocol for a similar transformation can be adapted from the literature. The procedure involves the conversion of the phenol to a thiophenol.

Step 2: Methylation of 2-Methoxy-5-methylthiophenol

The resulting thiophenol is then methylated to afford the desired methyl sulfide.

Materials:

-

2-Methoxy-5-methylphenol

-

Appropriate thiolation reagent (e.g., dimethylthiocarbamoyl chloride followed by rearrangement and hydrolysis)

-

Methyl iodide

-

Sodium hydroxide

-

Methanol

-

Diethyl ether

-

Standard laboratory glassware for organic synthesis

Protocol:

-

Thiolation: The conversion of 2-methoxy-5-methylphenol to 2-methoxy-5-methylthiophenol can be achieved through various established methods. One common approach is the Newman-Kwart rearrangement of the corresponding O-aryl dimethylthiocarbamate.

-

Methylation:

-

Dissolve 2-methoxy-5-methylthiophenol (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Add a solution of sodium hydroxide (1.1 eq) in water and stir for 15 minutes at room temperature.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add methyl iodide (1.2 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the methanol under reduced pressure.

-

Add water to the residue and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The crude product can be purified by flash column chromatography on silica gel to yield pure 2-methoxy-5-methylphenyl methyl sulfide.

-

Directed ortho-Lithiation and Electrophilic Quench

This protocol details the generation of the aryllithium intermediate and its subsequent reaction with an electrophile. All operations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Materials:

-

2-Methoxy-5-methylphenyl methyl sulfide

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

-

Anhydrous tetrahydrofuran (THF)

-

Electrophile of choice (e.g., benzaldehyde, dimethyl disulfide, iodomethane)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or ethyl acetate

-

Anhydrous sodium sulfate or magnesium sulfate

Protocol:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet, add 2-methoxy-5-methylphenyl methyl sulfide (1.0 eq) and dissolve it in anhydrous THF (approximately 0.2 M concentration).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.1-1.2 eq) dropwise via syringe to the stirred solution, maintaining the internal temperature below -70 °C. A color change is typically observed upon addition.

-

Stirring: Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete formation of the aryllithium intermediate.

-

Electrophilic Quench: Add the chosen electrophile (1.2-1.5 eq), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture at -78 °C.

-

Warming and Quenching: After stirring for an appropriate time at -78 °C (typically 1-3 hours, monitor by TLC), allow the reaction to warm slowly to 0 °C before quenching by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Workup: Allow the mixture to warm to room temperature. Add water and transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 6-substituted product.

Figure 2: Experimental workflow for the directed ortho-lithiation and electrophilic quench.

Scope of the Reaction: Trapping with Various Electrophiles

The utility of the generated 6-lithio-2-methoxy-5-methylphenyl methyl sulfide intermediate is demonstrated by its reaction with a variety of electrophiles. The following table summarizes representative transformations.

| Electrophile (E+) | Product Structure | Product Name | Typical Yield (%) |

| Benzaldehyde | 2-Methoxy-6-(hydroxy(phenyl)methyl)-5-methylphenyl methyl sulfide | 75-85 | |

| Dimethyl disulfide (DMDS) | 2-Methoxy-5-methyl-6-(methylthio)phenyl methyl sulfide | 80-90 | |

| Iodomethane | 2-Methoxy-5,6-dimethylphenyl methyl sulfide | 85-95 | |

| N,N-Dimethylformamide (DMF) | 2-Methoxy-6-(methylthio)-3-methylbenzaldehyde | 70-80 | |

| Trimethylsilyl chloride (TMSCl) | (2-Methoxy-5-methyl-6-(methylthio)phenyl)trimethylsilane | 85-95 |

Troubleshooting and Key Considerations

-

Anhydrous Conditions: The success of this reaction is highly dependent on the strict exclusion of moisture and air. All glassware should be flame- or oven-dried, and the reaction should be conducted under an inert atmosphere. Anhydrous solvents are essential.

-

Quality of n-Butyllithium: The concentration of the n-butyllithium solution should be accurately determined by titration prior to use.

-

Temperature Control: Maintaining a low temperature (-78 °C) during the lithiation and electrophilic quench is crucial to prevent side reactions, such as decomposition of the organolithium intermediate.

-

Electrophile Reactivity: The reactivity of the chosen electrophile will influence the required reaction time and temperature for the quenching step.

-

Potential for Benzylic Lithiation: While ortho-lithiation is the dominant pathway, prolonged reaction times or the use of stronger bases could potentially lead to competitive lithiation at the benzylic methyl group. This can generally be avoided by adhering to the recommended reaction conditions.[4]

Conclusion

The directed ortho-lithiation of 2-methoxy-5-methylphenyl methyl sulfide provides a reliable and regioselective method for the synthesis of 1,2,3,4-tetrasubstituted aromatic compounds. The strong directing ability of the methoxy group ensures that functionalization occurs specifically at the C6 position. The resulting aryllithium intermediate can be trapped with a variety of electrophiles, making this a versatile tool for the construction of complex molecular architectures relevant to drug discovery and materials science.

References

-

PrepChem. "Synthesis of 2-methoxy-5-methyl-4-methylsulphinylphenol." Available at: [Link]

-

Clayden, J. "Directed (ortho) Metallation." Available at: [Link]

-

PrepChem. "Synthesis of 2-methoxy-5-methylphenol." Available at: [Link]

-

Cheméo. "2-Methoxy-5-methylphenol." Available at: [Link]

-

Wikipedia. "Directed ortho metalation." Available at: [Link]

- Narasimhan, N. S.; Mali, R. S. "Mechanism of aromatic lithiation reactions--Importance of steric factors." Proceedings of the Indian Academy of Sciences - Chemical Sciences, vol. 93, no. 4, 1984, pp. 625-634.

-

PubChem. "2-Methoxy-5-methylphenol." Available at: [Link]

-

NextSDS. "2-METHOXY-5-METHYLTHIOPHENOL — Chemical Substance Information." Available at: [Link]

-

Smith, T. E.; et al. "EFFECTS OF BASE, ELECTROPHILE, AND SUBSTRATE ON THE SELECTIVE ALKYLATION OF HETEROAROMATIC SYSTEMS." Williams College. Available at: [Link]

- Smith, K.; et al. "Variation in Sites of Lithiation of Substituted N Benzylpivalamides and N' Benzyl-N,N-dimethylureas." Arkivoc, vol. 2005, no. 10, 2005, pp. 204-217.

- Anderson, D. R.; et al. "Optimization of Organolithium Reactions." Organic Process Research & Development, vol. 13, no. 1, 2009, pp. 144-152.

- U.S. Patent 3,446,856.

-

HETEROCYCLES, Vol. 75, No. 12, 2008. "SYNTHESIS OF 1-IMINOISOTHIOCHROMAN DERIVATIVES BASED ON REACTIONS OF 2-LITHIO-β-METHOXYSTYRENE DERIVATIVES WITH ISOTHIOCYANATES." Available at: [Link]

Sources

Technical Support Center: Synthesis of 2-Methoxy-5-methylphenyl Methyl Sulfide

Welcome to the technical support center for the synthesis of 2-Methoxy-5-methylphenyl methyl sulfide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. As Senior Application Scientists, we aim to move beyond simple protocols by explaining the causality behind experimental choices, ensuring a robust and reproducible process.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format. The most common and reliable laboratory-scale synthesis proceeds via the S-methylation of 2-methoxy-5-methylthiophenol, which is itself prepared from the commercially available 2-methoxy-5-methylphenol (also known as 5-methylguaiacol or isocreosol). Our troubleshooting guide will focus on this robust, multi-step pathway.

dot

Caption: General experimental workflow for the synthesis of 2-Methoxy-5-methylphenyl methyl sulfide.

Question 1: My yield for the O-aryl dimethylthiocarbamate (Step 1) is low. What's going wrong?

Answer: This initial step is critical and relies on the efficient formation of a phenoxide, which then acts as a nucleophile. Low yields typically stem from three main issues:

-

Incomplete Deprotonation: 2-Methoxy-5-methylphenol has a pKa of ~10. While bases like potassium carbonate can be used, a stronger, non-nucleophilic base such as sodium hydride (NaH) in an aprotic solvent like THF or DMF ensures irreversible and complete deprotonation to the more reactive phenoxide.

-

Moisture Contamination: Sodium hydride reacts violently with water. Any moisture in the solvent, glassware, or starting phenol will consume the base, reducing the amount available to deprotonate the phenol. Always use anhydrous solvents and flame-dried glassware under an inert atmosphere (Nitrogen or Argon).

-

Reagent Purity: N,N-Dimethylthiocarbamoyl chloride is sensitive to moisture and can hydrolyze. Using a freshly opened bottle or purifying the reagent before use is recommended for optimal results.

| Parameter | Recommendation | Rationale |

| Base | Sodium Hydride (NaH), 60% disp. in oil | Strong, non-nucleophilic base ensures complete deprotonation. |

| Solvent | Anhydrous THF or DMF | Aprotic solvents that are compatible with NaH. |

| Temperature | 0 °C to Room Temp | Allows for controlled deprotonation before adding the electrophile. |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction of NaH with atmospheric moisture. |

Question 2: The Newman-Kwart rearrangement (Step 2) is not proceeding or gives a complex mixture. How can I optimize it?

Answer: The Newman-Kwart rearrangement is a thermal process that requires significant thermal energy to overcome the activation barrier for the O-to-S migration.[1]

-

Insufficient Temperature: This is the most common reason for failure. The rearrangement often requires temperatures in the range of 250-280 °C. Heating in a sand bath or a high-temperature oil bath is necessary. Monitor the internal reaction temperature carefully.

-

Reaction Time: The reaction should be monitored by a suitable technique (TLC, GC-MS, or ¹H NMR of an aliquot) to determine the point of maximum conversion. Prolonged heating at very high temperatures can lead to decomposition and charring, reducing the yield of the desired S-aryl thiocarbamate.

-

Purity of Starting Material: Impurities in the O-aryl thiocarbamate can lead to side reactions and decomposition at the high temperatures required. Ensure the product from Step 1 is reasonably pure before attempting the rearrangement.

Question 3: I'm having trouble with the final S-methylation step (Step 4), and my product is contaminated with a disulfide. What should I do?

Answer: The S-methylation is a Williamson-type thioether synthesis.[2][3][4] The key is the generation and subsequent reaction of the thiophenolate anion. The most common impurity is the corresponding disulfide, formed by oxidation.

-

Thiophenolate Formation: After hydrolysis (Step 3), the thiophenol is typically present as its salt (e.g., sodium or potassium thiophenolate). If you have isolated the neutral thiophenol, you must deprotonate it again with a base like NaOH, KOH, or K₂CO₃ in a solvent like ethanol, methanol, or DMF.

-

Oxidation to Disulfide: Thiophenolates are highly susceptible to oxidation by atmospheric oxygen, which leads to the formation of a disulfide dimer (bis(2-methoxy-5-methylphenyl) disulfide). This is a very common side reaction.

-

Solution: To prevent this, the entire methylation step must be performed under a strictly inert atmosphere (nitrogen or argon). Using solvents that have been degassed (by sparging with an inert gas) is also highly recommended.

-

-

Choice of Methylating Agent:

-

Methyl iodide (CH₃I): Highly reactive and effective. It is volatile, so the reaction should be run in a sealed vessel or under a reflux condenser to prevent its loss.

-

Dimethyl sulfate ((CH₃)₂SO₄): Less volatile and very effective, but it is extremely toxic and must be handled with extreme caution.[5][6] It also requires an aqueous workup to quench any unreacted reagent.

-

dot

Caption: Key potential side reactions in the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most critical safety precautions for this synthesis?

A1: Several steps in this synthesis involve hazardous materials and conditions:

-

N,N-Dimethylthiocarbamoyl chloride: Corrosive and a lachrymator. Handle in a fume hood with appropriate personal protective equipment (PPE).

-

Sodium Hydride (NaH): Flammable solid that reacts violently with water. Handle under an inert atmosphere away from any moisture.

-

High Temperatures: The Newman-Kwart rearrangement requires very high temperatures, posing a burn risk and requiring careful setup.

-

Thiols: The intermediate thiophenol is malodorous. All steps involving it should be conducted in a well-ventilated fume hood. Consider quenching residual thiol waste with bleach before disposal.

-

Methylating Agents: Methyl iodide is a suspected carcinogen. Dimethyl sulfate is a potent carcinogen and is highly toxic.[5][6] Always wear appropriate gloves (consider double-gloving) and handle these reagents with extreme care in a fume hood.

Q2: Can I use an alternative method to synthesize the target molecule?

A2: Yes, other methods exist, though they may require different starting materials or more specialized reagents. One common alternative is a metal-catalyzed C-S cross-coupling reaction.[7][8] This would typically involve reacting an aryl halide, such as 2-bromo-4-methylanisole, with a source of the methylthiol group, like sodium thiomethoxide or methyl mercaptan, in the presence of a copper or palladium catalyst. While potentially more direct by avoiding the multi-step synthesis of the thiophenol, these reactions often require careful optimization of the catalyst, ligand, base, and solvent system.[7][8][9]

Q3: My final product seems to be an oil, but I expected a solid. How should I purify it?

A3: 2-Methoxy-5-methylphenyl methyl sulfide is a low-melting solid or an oil at room temperature. The final purification method depends on the scale and the nature of the impurities.

-

Flash Column Chromatography: This is the most common method for laboratory-scale purification. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically effective at separating the product from non-polar impurities (like residual starting materials) and more polar impurities (like the disulfide).

-

Vacuum Distillation: If the reaction is performed on a larger scale and the main impurities have significantly different boiling points, vacuum distillation can be an effective purification method.[10]

Q4: I suspect the methoxy group (-OCH₃) is being cleaved during the synthesis. Is this possible?

A4: Yes, O-demethylation is a potential side reaction, particularly under harsh conditions.[11] Aryl methyl ethers are generally stable, but they can be cleaved by strong Lewis acids (like BBr₃ or AlCl₃) or strong Brønsted acids (like HBr or HI) at elevated temperatures.[11][12] During your synthesis, this is most likely to occur if acidic or basic hydrolysis conditions are overly harsh (e.g., very high concentration of acid/base or prolonged heating). If you suspect demethylation, the resulting phenolic product can be identified by NMR spectroscopy or by its different polarity on a TLC plate.

References

-

Assembly of (hetero)aryl thioethers via simple nucleophilic aromatic substitution and Cu-catalyzed coupling reactions with (hetero)aryl chlorides and bromides under mild conditions. Green Chemistry (RSC Publishing). Available at: [Link]

-

Synthesis of 4-methyl-2-(methylthio)-phenol. PrepChem.com. Available at: [Link]

-

Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. ACS Publications. Available at: [Link]

-

Syntheses of Aryl Thioethers via Aromatic Substitution of Aryl Halides at 0 to 25 °C. Journal of Organic Chemistry. Available at: [Link]

-

Assembly of (hetero)aryl thioethers via simple nucleophilic aromatic substitution and Cu-catalyzed coupling reactions with (hetero)aryl chlorides and bromides under mild conditions. RSC Publishing. Available at: [Link]

-

Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. PubMed. Available at: [Link]

-

Williamson Ether Synthesis. Chemistry Steps. Available at: [Link]

-

The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

-

Williamson ether synthesis. Wikipedia. Available at: [Link]

-

Facile Electrochemical Demethylation of 2-Methoxyphenol to Surface-Confined Catechol on the MWCNT and Its Efficient Electrocatalytic Hydrazine Oxidation and Sensing Applications. PMC. Available at: [Link]

- CN102321001A - Synthesis method for 4-methyl-2-nitrothiophenol serving as chelating agent. Google Patents.

-

9.5: Williamson ether synthesis. Chemistry LibreTexts. Available at: [Link]

-

(z)-2-methoxy-1-phenylthio-1,3-butadiene. Organic Syntheses Procedure. Available at: [Link]

-

Thiophenols from Phenols. Organic Syntheses Procedure. Available at: [Link]

-

M547 - Synthesis of 4-methoxy-2-thiomorpholin-4-ylmethyl-1-phenol. MDPI. Available at: [Link]

-

Synthesis of 4-Methylthiophenol. ResearchGate. Available at: [Link]

-

Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions. RSC Publishing. Available at: [Link]

-

O-Demethylation. Chem-Station Int. Ed. Available at: [Link]

-

Facile Electrochemical Demethylation of 2-Methoxyphenol to Surface-Confined Catechol on the MWCNT and Its Efficient Electrocatalytic Hydrazine Oxidation and Sensing Applications. ResearchGate. Available at: [Link]

-

Synthesis of 2-methoxy-5-methylphenol. PrepChem.com. Available at: [Link]

- CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate. Google Patents.

-

Synthesis of Aryl-Substituted 2-Methoxyphenol Derivatives from Maltol-Derived Oxidopyrylium Cycloadducts through an Acid-Mediated Ring Contraction Cascade. PMC. Available at: [Link]

-

2-Methoxy-5-methylphenol. NIST WebBook. Available at: [Link]

-

Improved synthesis of 2‐methoxyphenothiazine. ResearchGate. Available at: [Link]

-

How can Methyl 2-methoxy-5-sulfamoylbenzoate be synthesized more efficiently?. FAQ. Available at: [Link]

-

Studies in the synthesis of 2-mercapto-5- methoxybenzimidazole. NIScPR. Available at: [Link]

-

A Simple and Clean Method for Methoxymethylation of Phenols. UKM Journal Article Repository. Available at: [Link]

-

How can I purify N-(2-methoxycarbonylphenyl)-N-nitrosoglycine from the reaction mixture?. ResearchGate. Available at: [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate - Google Patents [patents.google.com]

- 7. Assembly of (hetero)aryl thioethers via simple nucleophilic aromatic substitution and Cu-catalyzed coupling reactions with (hetero)aryl chlorides and bromides under mild conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Assembly of (hetero)aryl thioethers via simple nucleophilic aromatic substitution and Cu-catalyzed coupling reactions with (hetero)aryl chlorides and bromides under mild conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. prepchem.com [prepchem.com]

- 11. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]

- 12. Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Scaling Up 2-Methoxy-5-methylphenyl methyl sulfide Batch Production Safely

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical support guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for safely scaling up the batch production of 2-Methoxy-5-methylphenyl methyl sulfide. The synthesis, which often involves organolithium reagents, presents unique challenges and hazards that must be carefully managed as the reaction volume increases. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure both the safety of the personnel and the success of the synthesis. We will focus on a common synthetic route involving the ortho-lithiation of 4-methylguaiacol followed by quenching with dimethyl disulfide.

Our approach is grounded in the principles of process safety management, emphasizing a thorough understanding of reaction thermodynamics, kinetics, and potential hazards. By following the guidance outlined here, you will be equipped to anticipate and mitigate risks associated with this scale-up process.

Core Synthesis and Safety Overview

The synthesis of 2-Methoxy-5-methylphenyl methyl sulfide typically proceeds via a directed ortho-metalation (DoM) reaction. This powerful technique allows for the regioselective functionalization of aromatic rings. However, it often employs highly reactive and pyrophoric organolithium reagents like n-butyllithium (n-BuLi).[1][2]

Reaction Scheme

Inherent Hazards

Scaling up this reaction introduces several critical safety considerations that differ significantly from bench-scale operations:

-

Thermal Runaway: The lithiation and quenching steps are often highly exothermic.[3][4] Without proper heat management, the reaction temperature can increase uncontrollably, leading to a dangerous surge in pressure and potentially explosive decomposition.[4][5][6]

-

Pyrophoric Reagents: n-Butyllithium is pyrophoric, meaning it can ignite spontaneously upon contact with air or moisture.[7][8] Handling large quantities of this reagent requires stringent inert atmosphere techniques.[1]

-

Flammable Solvents: The reaction is typically carried out in flammable solvents like tetrahydrofuran (THF) or diethyl ether, increasing the risk of fire.[9]

-

Gas Evolution: The quenching step can generate gaseous byproducts, which can lead to a pressure buildup if the reaction vessel is not adequately vented.[9]

Troubleshooting Guide: Common Issues in Scale-Up

This section addresses specific problems that may arise during the scale-up of 2-Methoxy-5-methylphenyl methyl sulfide synthesis.

Problem 1: Low or Inconsistent Yield

Q: My yield has significantly dropped or varies between batches since moving to a larger scale. What are the likely causes?

A: This is a common issue when scaling up reactions. Several factors related to mass and heat transfer, as well as reagent stability, can contribute to this problem.

| Potential Cause | Explanation & Causality | Recommended Solution |

| Inefficient Mixing | On a larger scale, magnetic stirring may become ineffective, leading to localized "hot spots" and poor reagent dispersion.[10] This can result in incomplete lithiation or side reactions. | Action: Transition to overhead mechanical stirring for more efficient and consistent agitation in larger reaction vessels.[10] |

| Poor Temperature Control | The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more challenging.[11] An uncontrolled exotherm can lead to decomposition of the lithiated intermediate or the product. | Action: Implement a robust cooling system. Use a reactor jacket with a circulating coolant and monitor the internal reaction temperature with a thermocouple.[10][12] Ensure the rate of reagent addition does not overwhelm the cooling capacity.[13] |